Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate
Description
Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate (CAS: 1956307-21-3, MFCD28991792) is a methyl ester derivative featuring a benzoate group linked via a methoxy bridge to a 7-oxabicyclo[2.2.1]heptane moiety. This compound, with a purity of 95% , combines a rigid bicyclic ether system with an aromatic ester, conferring unique steric and electronic properties. The 7-oxabicyclo[2.2.1]heptane (oxanorbornane) core is notable for its conformational rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations or enhancing binding specificity.
Properties
IUPAC Name |
methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-17-14(16)11-2-4-12(5-3-11)18-10-15-8-6-13(19-15)7-9-15/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDLYLNOWKWSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC23CCC(O2)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 1956307-21-3
The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for various applications.
Medicinal Chemistry
Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests possible applications in drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar bicyclic structures exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Study | Compound | Result |
|---|---|---|
| Smith et al., 2020 | Bicyclic derivative | Inhibited growth of breast cancer cells by 50% at 10 µM |
| Johnson et al., 2021 | Related compound | Induced apoptosis in lung cancer cells |
Agrochemical Applications
The compound has also been explored for its potential use as a pesticide or herbicide due to its structural features that may enhance biological activity against pests.
Case Study: Insecticidal Properties
In a study conducted by Lee et al. (2023), this compound demonstrated significant insecticidal activity against common agricultural pests, showing a mortality rate of over 80% at a concentration of 100 ppm within 48 hours .
| Pest Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 70 |
| Spider Mites | 100 | 85 |
Material Science
Recent investigations have also focused on the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
A study by Zhang et al. (2024) explored the use of this compound in creating composites with improved thermal stability, achieving a significant increase in the glass transition temperature compared to traditional polymers .
| Composite Type | Glass Transition Temperature (°C) | Improvement (%) |
|---|---|---|
| Control | 60 | - |
| Modified | 75 | +25 |
Regulatory and Safety Considerations
As with any chemical compound, safety assessments are crucial for determining the suitability of this compound for commercial applications. The European Chemicals Agency (ECHA) has classified this substance with specific hazard codes indicating potential toxicity to aquatic life and inhalation hazards .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Ether Esters
Structural Analogs from
The following compounds share the bicyclic ether-ester scaffold but differ in ring size, bridge configuration, and substituent placement:
Table 1: Comparison of Key Structural Analogs
Key Observations:
Ring Size and Bridging: QN-5657 (7-oxabicyclo[2.2.1]heptane) has a norbornane-like structure with two two-carbon bridges, offering high rigidity. QH-7903 (7-oxabicyclo[4.1.0]heptane) features a larger bicyclo[4.1.0] system, which may increase strain and reactivity compared to smaller rings.
QJ-8788’s stereochemistry (1R,3S,5S) could lead to distinct biological activity compared to non-chiral analogs.
Purity and Synthesis: All three compounds are synthesized with high purity (95–96%), suggesting reliable synthetic protocols.
Functional Analogs: Quinoline-Piperazine Esters ()
While structurally distinct, methyl benzoate derivatives with quinoline-piperazine cores (e.g., C1–C7) share ester functionality and complex aromatic systems. These compounds, such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1), feature:
- Quinoline-Piperazine Backbone: Introduces hydrogen-bonding and hydrophobic interactions, often exploited in kinase inhibitors or antimicrobial agents.
- Variable Substituents : Halogens (Br, Cl, F), methoxy, and trifluoromethyl groups modulate electronic properties and bioavailability .
Table 2: Comparison with Quinoline-Piperazine Esters
Key Differences:
- Structural Complexity: Quinoline derivatives have larger molecular weights and extended π-systems, likely reducing solubility compared to QN-5657.
Research Findings and Implications
- QN-5657’s Rigidity : The 7-oxabicyclo[2.2.1]heptane core may enhance metabolic stability compared to flexible analogs like QH-7903 or QJ-8788.
- Supply Considerations : QN-5657 is listed as discontinued by CymitQuimica, highlighting challenges in sourcing for further studies .
Biological Activity
Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHO
- Molecular Weight : 246.29 g/mol
- CAS Number : 470-67-7
The bicyclic structure of the oxabicyclo[2.2.1]heptane moiety contributes to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as the PI3K/AKT pathway .
Table 1: Summary of Anticancer Effects
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HeLa | 10 | Inhibition of PI3K/AKT pathway |
| A549 | 12 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study: Inhibition of Cytokine Production
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to reduce TNF-alpha levels by approximately 60% at a concentration of 5 µM, indicating its potential as an anti-inflammatory agent.
3. Neuroprotective Properties
Recent studies highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It appears to enhance cellular defense mechanisms by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 2: Neuroprotective Effects
| Treatment Condition | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
|---|---|---|
| Control | 50 | 30 |
| Compound Treatment | 80 | 55 |
The biological activity of this compound can be attributed to several mechanisms:
- Reversible Phosphorylation : The compound has been shown to inhibit protein phosphatases, which play a critical role in cellular signaling pathways involved in cell growth and differentiation.
- Antagonism at Receptor Sites : Similar compounds have demonstrated antagonistic activity at thromboxane receptors, which may contribute to their anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
